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Introduction
Ortho-alkoxy benzaldehydes represent a significant class of aromatic aldehydes, characterized

by an alkoxy group (-OR) at the C2 position of the benzaldehyde scaffold. This substitution

pattern imparts unique electronic and steric properties that influence their physical

characteristics and reactivity. These compounds serve as crucial intermediates in the synthesis

of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2] Understanding their

core physical properties is paramount for optimizing reaction conditions, purification processes,

and for the rational design of new molecules with desired physicochemical profiles. This guide

provides a comprehensive overview of the key physical properties of ortho-alkoxy

benzaldehydes, with a focus on the influence of the alkoxy chain length on these

characteristics.
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The boiling and melting points of a homologous series of ortho-alkoxy benzaldehydes are

primarily dictated by the interplay of intermolecular forces, namely dipole-dipole interactions

and van der Waals forces. The polar carbonyl group and the ether linkage contribute to the

dipole moment of the molecules, leading to stronger intermolecular attractions compared to

non-polar analogues.

As the length of the alkyl chain in the ortho-alkoxy substituent increases, the molecular weight

and the surface area of the molecule also increase. This leads to stronger van der Waals

dispersion forces, which generally results in a higher boiling point.[3]

However, the effect on the melting point is more complex. Increased branching or the

introduction of flexible alkyl chains can disrupt the crystal lattice packing, which may lead to a

decrease in the melting point.[4] Conversely, for longer, linear alkyl chains, the potential for

increased van der Waals interactions can sometimes lead to a more ordered packing and a

higher melting point, often exhibiting an "odd-even" effect where the melting points of

homologues with an even number of carbon atoms in the alkyl chain are higher than those of

their odd-numbered counterparts.[5]

Table 1: Boiling and Melting Points of Ortho-Alkoxy Benzaldehydes
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Compound
Alkoxy
Group

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

2-

Methoxybenz

aldehyde

-OCH₃ C₈H₈O₂ 136.15
236 - 238[1]

[6]
34 - 40[1]

2-

Ethoxybenzal

dehyde

-OCH₂CH₃ C₉H₁₀O₂ 150.17
136 - 138 (at

24 mmHg)
-

2-

Propoxybenz

aldehyde

-

OCH₂CH₂CH

₃

C₁₀H₁₂O₂ 164.20 - -

2-

Butoxybenzal

dehyde

-

OCH₂(CH₂)₂

CH₃

C₁₁H₁₄O₂ 178.23 - -

2-(sec-

Butoxy)benza

ldehyde

-

OCH(CH₃)CH

₂CH₃

C₁₁H₁₄O₂ 178.23 - -

2-(tert-

Butoxy)benza

ldehyde

-OC(CH₃)₃ C₁₁H₁₄O₂ 178.23 - -

2-

Pentyloxyben

zaldehyde

-

OCH₂(CH₂)₃

CH₃

C₁₂H₁₆O₂ 192.25 - -

Note: Data for higher homologues and some melting points are not readily available in the

literature, highlighting an area for further experimental investigation.

Caption: Relationship between alkoxy chain length and boiling point.
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The solubility of ortho-alkoxy benzaldehydes is governed by the "like dissolves like" principle.

The presence of the polar carbonyl and ether groups allows for dipole-dipole interactions and

potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and the

increasing length of the alkyl chain contribute to the hydrophobic character of the molecule.

Consequently, these compounds exhibit limited solubility in water, which decreases as the alkyl

chain becomes longer.[2][6][7] They are, however, generally soluble in a wide range of common

organic solvents.[1][2][6]

Table 2: Qualitative Solubility of Ortho-Alkoxy Benzaldehydes
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Solvent Polarity Expected Solubility Rationale

Water Highly Polar Low to Insoluble

The hydrophobic

character of the

benzene ring and alkyl

chain dominates over

the polar functional

groups.[2][6][7]

Ethanol Polar Protic Soluble

The ability to engage

in hydrogen bonding

and the presence of a

nonpolar ethyl group

make it a good

solvent.[1][2][6]

Acetone Polar Aprotic Soluble

The polar carbonyl

group of acetone can

interact with the polar

groups of the solute.

Diethyl Ether Slightly Polar Soluble

The ether linkage and

overall low polarity of

the solvent are

compatible with the

solute.[2][6]

Toluene Nonpolar Soluble

The aromatic nature

of toluene facilitates

dissolution through π-

π stacking and van

der Waals forces.

Hexane Nonpolar
Moderately to

Sparingly Soluble

Solubility is expected

to increase with the

length of the alkoxy

chain due to

increasing nonpolar

character.
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Note: Quantitative solubility data for this class of compounds is not extensively reported and

presents an opportunity for further research.

Spectroscopic Properties
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectra of ortho-alkoxy benzaldehydes are

characterized by electronic transitions within the aromatic ring and the carbonyl group.

Typically, two main absorption bands are observed: a strong band at shorter wavelengths

corresponding to a π → π* transition of the conjugated system, and a weaker band at longer

wavelengths resulting from an n → π* transition of the carbonyl group.[8]

For 2-methoxybenzaldehyde, the UV-Vis spectrum shows a π→π∗ transition of the benzene

ring at 298 nm and another band at 372 nm corresponding to the π→π∗ transition of the

constituent functional groups (-CHO & -OCH₃).[8] The position and intensity of these bands can

be influenced by the solvent polarity.
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UV-Vis Spectroscopy Experimental Workflow

Prepare Stock Solution
of ortho-alkoxy benzaldehyde

Select Appropriate Solvent
(e.g., Ethanol, Cyclohexane)

Prepare a Series of Dilutions

Set Spectrophotometer Parameters
(Wavelength Range, Blank)

Measure Absorbance of Each Dilution

Plot Absorbance vs. Concentration
(Beer-Lambert Plot)

Determine λmax and Molar Absorptivity (ε)

Click to download full resolution via product page

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy
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The IR spectra of ortho-alkoxy benzaldehydes provide valuable information about their

functional groups. Key characteristic absorption bands include:

C=O Stretch (Aldehyde): A strong, sharp peak typically in the region of 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720

cm⁻¹.

C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Bands in the fingerprint region that can give information about the

substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of ortho-alkoxy

benzaldehydes.

¹H NMR:

Aldehydic Proton (-CHO): A characteristic singlet in the downfield region, typically between

δ 9.8 and 10.5 ppm.

Aromatic Protons: A complex multiplet pattern in the region of δ 6.8-7.8 ppm, with

chemical shifts influenced by the electron-donating alkoxy group and the electron-

withdrawing aldehyde group.

Alkoxy Protons (-OR): The chemical shifts and splitting patterns of these protons depend

on the nature of the alkyl group. For example, the methoxy group of 2-

methoxybenzaldehyde appears as a singlet around δ 3.9 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
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Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to the oxygen of

the alkoxy group is typically the most downfield among the ring carbons.

Alkoxy Carbons: Signals in the upfield region, with chemical shifts dependent on the alkyl

chain length.

Crystallographic Data
Single-crystal X-ray diffraction provides definitive information about the three-dimensional

arrangement of molecules in the solid state. The crystal structure of 2-methoxybenzaldehyde

has been determined, and it crystallizes in the tetragonal crystal system with the space group P

43 21 2.[8] The unit cell parameters are a = 11.0120(12) Å, b = 11.0120(12) Å, and c =

23.615(4) Å.[8] Such data is invaluable for understanding packing motifs, intermolecular

interactions, and for computational modeling studies. While crystallographic data for higher

ortho-alkoxy benzaldehyde homologues is not readily available, it is an area of active research

interest.[9][10]

Experimental Protocol: Determination of Solubility
via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the

equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of an ortho-alkoxy benzaldehyde in a selected solvent

(e.g., ethanol) at a constant temperature.

Materials:

ortho-Alkoxy benzaldehyde sample

Selected solvent (e.g., analytical grade ethanol)

Glass vials with screw caps

Temperature-controlled shaker or water bath

Centrifuge
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Syringe filters (e.g., 0.45 µm PTFE)

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a suitable column and

detector (or a UV-Vis spectrophotometer)

Procedure:

Preparation of a Saturated Solution: a. Add an excess amount of the ortho-alkoxy

benzaldehyde to a glass vial. The excess solid should be clearly visible. b. Add a known

volume of the selected solvent (e.g., 5.0 mL of ethanol) to the vial. c. Securely cap the vial to

prevent solvent evaporation.

Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the

desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure

equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute

should be constant over time.

Phase Separation: a. After equilibration, allow the vial to stand undisturbed at the constant

temperature for a short period to allow the excess solid to settle. b. Centrifuge the vial to

further facilitate the separation of the solid and liquid phases. c. Carefully withdraw a sample

of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This

step is crucial to remove any undissolved microparticles.

Quantification: a. Prepare a series of standard solutions of the ortho-alkoxy benzaldehyde in

the selected solvent with known concentrations. b. Analyze the standard solutions using a

calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or

peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated

solution with the solvent. d. Analyze the diluted sample under the same conditions as the

standards.

Calculation and Reporting: a. Using the calibration curve, determine the concentration of the

ortho-alkoxy benzaldehyde in the diluted sample. b. Calculate the concentration in the

original saturated solution, taking into account the dilution factor. c. Report the solubility in

appropriate units, such as g/100 mL or mol/L, at the specified temperature.
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Caption: Workflow for the shake-flask solubility determination method.

References
2-Methoxybenzaldehyde (C8H8O2) properties. (n.d.).
o-Anisaldehyde - ChemBK. (2022, October 17).
2-Methoxybenzaldehyde. (n.d.).
CAS: 135-02-4 Name: 2-Methoxybenzaldehyde - Aribo Biotechnology. (n.d.).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b11874767/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-physical-properties-of-ortho-alkoxy-benzaldehydes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11874767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methoxybenzaldehyde CAS# 135-02-4: Odor profile, Molecular properties, Suppliers &
Regulation - Scent.vn. (n.d.).
Understanding O-Anisaldehyde (CAS 135-02-4): Properties, Safety, and Usage. (2026,
February 11).
o-anisaldehyde - BDMAEE. (2024, February 2).
Structure–property relationship of p-alkoxyazobenzenes as molecular solar thermal phase
change material energy storage systems (MOST-PCM) - RSC Publishing. (2025, May 16).
2-Methoxybenzaldehyde (2-methoxybenzaldehyde; o-Anisaldehyde) | Bacterial | 135-02-4 |
Invivochem. (n.d.).
ortho-anisaldehyde, 135-02-4 - The Good Scents Company. (n.d.).
CAS 22921-59-1: 2-(butan-2-yloxy)benzaldehyde | CymitQuimica. (n.d.).
o-Anisaldehyde. (n.d.).
2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. (n.d.).
Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde - ResearchGate. (2025,
August 8).
UV-Visible Solvents. (n.d.).
2-amino-4-methoxy-3-pentoxybenzaldehyde - Chemical Synthesis Database. (2025, May
20).
2-Propoxybenzaldehyde | 7091-12-5 - MilliporeSigma. (n.d.).
2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem. (n.d.).
2-Propoxybenzamide - PMC. (n.d.).
2-Methoxybenzaldehyde | CAS 135-02-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
Crystallography Open Database - Re3data.org. (n.d.).
Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.).
Benzaldehyde, 2-(2-propenyloxy)- - the NIST WebBook. (n.d.).
2-Methoxybenzaldehyde 98 135-02-4. (n.d.).
Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.).
2-Methoxybenzaldehyde - Wikipedia. (n.d.).
2-propoxy-benzaldehyde (C10H12O2) - PubChemLite. (n.d.).
there are 524051 entries in the selection - Crystallography Open Database: Search results.
(n.d.).
Benzaldehyde - the NIST WebBook. (n.d.).
4-N-BUTOXYBENZALDEHYDE | 5736-88-9 - ChemicalBook. (2026, January 13).
Benzaldehyde puriss. p.a., = 99.0 GC 100-52-7 - Sigma-Aldrich. (n.d.).
4-n-propoxybenzaldehyde 5736-85-6 - Guidechem. (n.d.).
Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Cheméo. (n.d.).
2-Butoxybenzaldehyde | C11H14O2 | CID 250088 - PubChem. (n.d.).
2 - SAFETY DATA SHEET. (n.d.).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11874767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS 5736-91-4: 4-(Pentyloxy)benzaldehyde | CymitQuimica. (n.d.).
2-Hydroxy-5-propoxybenzaldehyde | Sigma-Aldrich. (n.d.).
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI.
(2022, October 3).
2-Ethoxybenzaldehyde = 97 613-69-4 - Sigma-Aldrich. (n.d.).
X‐ray crystallographic structure of 3 a. | Download Scientific Diagram - ResearchGate. (n.d.).
Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15).
ULTRAVIOLET AND VISIBLE SPECTROPHOTOMETRY - AWS. (n.d.).
2-tert-Butoxybenzaldehyde | C11H14O2 | CID 14955526 - PubChem. (n.d.).
Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (2010,
July 9).
Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State
Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–
Acceptor Dyads | Crystal Growth & Design - ACS Publications. (2022, November 1).
2-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde - ChemScene. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chembk.com [chembk.com]

2. nbinno.com [nbinno.com]

3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

4. masterorganicchemistry.com [masterorganicchemistry.com]

5. Structure–property relationship of p -alkoxyazobenzenes as molecular solar thermal
phase change material energy storage systems (MOST-PCM) - Journal of Materials
Chemistry C (RSC Publishing) DOI:10.1039/D5TC01024A [pubs.rsc.org]

6. bdmaee.net [bdmaee.net]

7. labsolu.ca [labsolu.ca]

8. researchgate.net [researchgate.net]

9. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b11874767?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chembk.com/en/chem/o-Anisaldehyde
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-o-anisaldehyde-cas-135-02-4-properties-safety-usage-eu
https://eureka.patsnap.com/report-research-on-the-impact-of-alkyl-chain-length-on-chemical-properties
https://www.masterorganicchemistry.com/2010/07/09/branching-melting-boiling-points/
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc01024a
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc01024a
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc01024a
https://www.bdmaee.net/o-anisaldehyde/
https://labsolu.ca/shop/chemicals-biochemicals/organic-building-blocks/2-methoxybenzaldehyde/
https://www.researchgate.net/publication/324678142_Spectral_Optical_and_Structural_Studies_of_2-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11874767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Crystallography Open Database | re3data.org [re3data.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Ortho-Alkoxy Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11874767/docs#an-in-depth-technical-guide-to-the-
physical-properties-of-ortho-alkoxy-benzaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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